Bicalutamida Sulfoxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicalutamide Sulfoxide is a derivative of Bicalutamide, a non-steroidal antiandrogen used primarily in the treatment of prostate cancer. This compound is known for its role as an androgen receptor antagonist, which helps in inhibiting the growth of cancer cells by blocking the action of androgens .

Aplicaciones Científicas De Investigación

Synthesis of Bicalutamide Sulfoxide

Bicalutamide sulfoxide can be synthesized through the oxidation of bicalutamide using oxidizing agents such as m-chloroperbenzoic acid. This process yields sulfoxide derivatives that retain significant biological activity while potentially enhancing efficacy against cancer cells compared to the parent compound. The synthesis is characterized by its efficiency and ability to produce high-purity compounds suitable for biological evaluation .

Biological Evaluation and Antiproliferative Activity

Research has demonstrated that bicalutamide sulfoxide derivatives exhibit notable antiproliferative effects across various human prostate cancer cell lines, including 22Rv1, DU-145, LNCaP, and VCap. The biological evaluation typically involves in vitro assays to determine the half-maximal inhibitory concentration (IC50) values, which indicate the potency of these compounds against cancer cells.

Table 1: Antiproliferative Activity of Bicalutamide Sulfoxide Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Bicalutamide |

|---|---|---|---|

| Compound 27 | 22Rv1 | 6.59 | Enhanced (7-fold) |

| Compound 28 | DU-145 | 8.22 | Enhanced (4-5 fold) |

| Compound 29 | LNCaP | 10.86 | Comparable |

| Compound 30 | VCap | 24.64 | Reduced activity |

These findings suggest that certain bicalutamide sulfoxide analogues may be more effective than bicalutamide itself, particularly in inhibiting cell proliferation and inducing apoptosis in prostate cancer cells .

Case Studies and Clinical Applications

Clinical trials have explored the efficacy of bicalutamide and its analogues in various settings:

- Prostate Cancer Treatment : A randomized trial assessed the use of bicalutamide as an adjuvant therapy in early prostate cancer patients. Results indicated a significant reduction in disease progression risk when combined with standard care .

- Comparative Efficacy : In studies comparing bicalutamide with other antiandrogens like enzalutamide, certain sulfoxide derivatives showed enhanced anticancer activity, suggesting their potential as alternative or supplementary treatments for resistant forms of prostate cancer .

Mecanismo De Acción

Target of Action

Bicalutamide Sulfoxide primarily targets the androgen receptors . These receptors play a crucial role in the regulation of male sexual characteristics and are also involved in the growth of both normal and malignant prostatic tissue .

Mode of Action

Bicalutamide Sulfoxide, being a nonsteroidal anti-androgen, competes with androgens (testosterone and dihydrotestosterone) for binding to the androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, which are known to stimulate the growth of normal and malignant prostatic tissue .

Biochemical Pathways

The primary biochemical pathway affected by Bicalutamide Sulfoxide is the androgen signaling pathway. By inhibiting the androgen receptor, Bicalutamide Sulfoxide prevents the activation of this pathway, thereby inhibiting the growth of prostate cancer cells . Additionally, research suggests that the ERα-NRF2 signaling pathway may be linked to bicalutamide resistance in prostate cancer .

Pharmacokinetics

Bicalutamide Sulfoxide is well-absorbed, and its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide Sulfoxide is metabolized extensively in the liver, primarily via cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer . The metabolites are excreted almost equally in urine and feces .

Result of Action

The primary result of Bicalutamide Sulfoxide’s action is the inhibition of the growth of prostate cancer cells. By blocking the action of androgens, it prevents the stimulation of cell growth in prostate cancer . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer.

Action Environment

The action of Bicalutamide Sulfoxide can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and hence its efficacy. Also, the drug’s action can be slower in subjects with severe hepatic impairment . Furthermore, the drug’s efficacy can be influenced by the patient’s hormonal environment, such as the levels of circulating androgens.

Análisis Bioquímico

Biochemical Properties

Bicalutamide Sulfoxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to androgen receptors, inhibiting their activity. This interaction prevents the activation of androgen-responsive genes, which are crucial for the growth and proliferation of prostate cancer cells . Additionally, Bicalutamide Sulfoxide interacts with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .

Cellular Effects

Bicalutamide Sulfoxide affects various types of cells, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to a decrease in the expression of genes involved in cell cycle progression and survival . Furthermore, Bicalutamide Sulfoxide influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

At the molecular level, Bicalutamide Sulfoxide exerts its effects by binding to androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This competitive inhibition blocks the activation of androgen receptors, leading to a decrease in the transcription of androgen-responsive genes . Additionally, Bicalutamide Sulfoxide may inhibit the activity of other enzymes involved in androgen metabolism, further reducing androgen signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bicalutamide Sulfoxide change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that Bicalutamide Sulfoxide can lead to sustained inhibition of androgen receptor signaling, resulting in prolonged suppression of prostate cancer cell growth .

Dosage Effects in Animal Models

The effects of Bicalutamide Sulfoxide vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant toxicity . At higher doses, Bicalutamide Sulfoxide can lead to adverse effects, including liver toxicity and alterations in hormone levels . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Bicalutamide Sulfoxide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through hydroxylation and glucuronidation . These metabolic processes lead to the formation of inactive metabolites, which are excreted in urine and feces. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, Bicalutamide Sulfoxide is transported and distributed through various mechanisms. It is poorly soluble in aqueous solutions but has higher solubility in lipophilic environments, such as cell membranes . This property facilitates its distribution to target tissues, including the prostate. Bicalutamide Sulfoxide interacts with transport proteins and binding proteins, which influence its localization and accumulation within cells .

Subcellular Localization

Bicalutamide Sulfoxide is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the nucleus, Bicalutamide Sulfoxide binds to androgen receptors, inhibiting their activity and preventing the transcription of androgen-responsive genes . This localization is crucial for its antiandrogenic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bicalutamide Sulfoxide can be synthesized through the oxidation of Bicalutamide. One common method involves the use of potassium permanganate in the presence of water or a mixture of water and a water-miscible solvent . Another approach utilizes visible-light-mediated synthesis, where a photocatalytic redox process is employed to achieve regioselective hydroxysulfonylation of acrylamides .

Industrial Production Methods: The industrial production of Bicalutamide Sulfoxide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Bicalutamide Sulfoxide undergoes various chemical reactions, including:

Reduction: Potential reduction back to Bicalutamide under specific conditions.

Substitution: Possible substitution reactions involving the sulfoxide group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.

Solvents: Water, methanol, methylene chloride.

Conditions: Room temperature to elevated temperatures depending on the desired reaction

Major Products:

Oxidation: Bicalutamide Sulfoxide.

Reduction: Bicalutamide.

Comparación Con Compuestos Similares

Bicalutamide: The parent compound, used widely in prostate cancer treatment.

Enzalutamide: Another non-steroidal antiandrogen with a similar mechanism of action but different pharmacokinetic properties.

Flutamide: An older antiandrogen with a different chemical structure but similar therapeutic use.

Uniqueness: Bicalutamide Sulfoxide is unique due to its sulfoxide group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and potentially its efficacy compared to its parent compound, Bicalutamide .

Propiedades

Número CAS |

945419-64-7 |

|---|---|

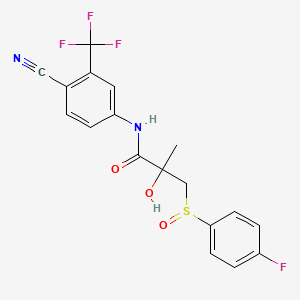

Fórmula molecular |

C18H14F4N2O3S |

Peso molecular |

414.4 g/mol |

Nombre IUPAC |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(R)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28+/m0/s1 |

Clave InChI |

MHWPKBKCPXTKJS-YMGMXPECSA-N |

SMILES |

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

SMILES isomérico |

C[C@](C[S@@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

SMILES canónico |

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Sinónimos |

USP Bicalutamide Related Compound A; (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methyl-propanamide); |

Origen del producto |

United States |

Q1: What is the significance of bicalutamide sulfoxide in the synthesis of bicalutamide?

A1: Bicalutamide sulfoxide serves as a crucial intermediate in a novel two-step synthesis method for bicalutamide []. This method, as described in the research, boasts several advantages, including high yield and purity of the final product.

Q2: Can you elaborate on the synthetic process using bicalutamide sulfoxide and its advantages?

A2: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and 4-fluorothiophenol reacting in an organic solvent under an air or oxygen atmosphere to produce bicalutamide sulfoxide []. An oxidizing agent is then introduced to convert the intermediate, bicalutamide sulfoxide, into the final product, bicalutamide. This method is favored for its simplicity, cost-effectiveness due to readily available reagents, and reduced environmental impact [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.